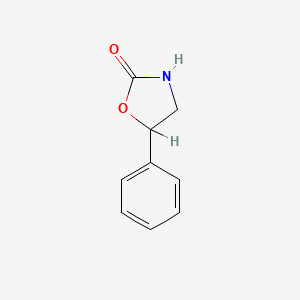

5-Phenyl-2-oxazolidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARILQDNHZGKJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40998215 | |

| Record name | 5-Phenyl-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7693-77-8 | |

| Record name | Resedine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascendancy of 5-Phenyl-2-oxazolidinone: A Technical Guide to a Seminal Chiral Auxiliary

In the landscape of asymmetric synthesis, the ability to dictate the stereochemical outcome of a reaction is paramount. Among the myriad of tools available to the modern chemist, chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity. This technical guide delves into the discovery, development, and application of a cornerstone of this field: 5-phenyl-2-oxazolidinone. Popularized by the seminal work of David A. Evans, this class of chiral auxiliaries, often referred to as Evans' auxiliaries, has proven indispensable in academic and industrial settings for the construction of complex, stereochemically defined molecules.[1][2][3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of this compound, grounded in mechanistic insights and field-proven protocols.

The Genesis of a Powerful Tool: Discovery and Synthesis

The advent of oxazolidinone-based chiral auxiliaries in the early 1980s marked a significant leap forward in asymmetric synthesis.[4] The core concept revolves around the temporary attachment of a chiral molecule to a prochiral substrate, which then directs the stereochemical course of a subsequent reaction. The auxiliary is later cleaved and can often be recovered for reuse.[2] The this compound auxiliary, derived from the readily available and relatively inexpensive (1R,2S)-(-)-norephedrine or its enantiomer, offers a powerful combination of high stereochemical control, predictable outcomes, and operational simplicity.

Synthetic Access to this compound

The synthesis of this compound is a well-established and efficient process, typically starting from the corresponding amino alcohol. The most common methods involve the cyclization of the amino alcohol with a carbonylating agent.

Experimental Protocol: Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol outlines a common procedure for the synthesis of a closely related and widely used Evans' auxiliary, (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone, from (1R,2S)-(-)-norephedrine. The principles are directly applicable to other 5-phenyl substituted variants.

Materials:

-

(1R,2S)-(-)-Norephedrine

-

Diethyl carbonate

-

Potassium carbonate (anhydrous)

-

Toluene

Procedure:

-

A mixture of (1R,2S)-(-)-norephedrine (1 equivalent), diethyl carbonate (2 equivalents), and potassium carbonate (0.1 equivalents) in toluene is heated to reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford the desired (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone.

Newer, more efficient methods for the synthesis of oxazolidinones continue to be developed, including strategies that avoid hazardous reagents like phosgene.[4]

The Heart of the Matter: Mechanism of Stereochemical Control

The remarkable stereodirecting ability of the this compound auxiliary stems from a combination of steric and electronic factors that govern the conformation of the key reaction intermediate: the N-acyl oxazolidinone enolate.

Formation of the Z-Enolate

Acylation of the oxazolidinone nitrogen is the first step in its application. Subsequent deprotonation at the α-carbon of the acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively generates the (Z)-enolate.[2][5] The formation of the Z-isomer is driven by the chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the auxiliary.

Steric Hindrance and Diastereoselective Reactions

The key to the high diastereoselectivity observed in reactions of these enolates lies in the rigid, chelated transition state. The phenyl group at the 5-position of the oxazolidinone ring effectively blocks one face of the enolate. Consequently, an incoming electrophile will preferentially approach from the less sterically hindered face, leading to the formation of a new stereocenter with a predictable configuration.[6]

Caption: Mechanism of stereocontrol by the this compound auxiliary.

Applications in Asymmetric Synthesis

The utility of this compound auxiliaries spans a wide range of carbon-carbon bond-forming reactions, consistently delivering high levels of diastereoselectivity.

Asymmetric Alkylation

The alkylation of N-acyl oxazolidinone enolates is a cornerstone of this methodology. The high diastereoselectivity achieved in these reactions has been instrumental in the synthesis of numerous natural products and pharmaceuticals.[1]

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone

This protocol provides a general procedure for the diastereoselective alkylation of an N-propionyl derivative of a 4-benzyl-2-oxazolidinone, which follows the same principles as the 5-phenyl variant.[5]

Materials:

-

N-Propionyl-(4S)-4-benzyl-2-oxazolidinone

-

Sodium bis(trimethylsilyl)amide (NaHMDS) in THF

-

Allyl iodide

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add NaHMDS (1.1 equivalents) and stir the mixture for 30 minutes to generate the enolate.

-

Add allyl iodide (1.2 equivalents) and continue stirring at -78 °C for several hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography to yield the alkylated product.

| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| Allyl Iodide | 98:2 | ~85-95 |

| Benzyl Bromide | >99:1 | ~90-98 |

| Methyl Iodide | 97:3 | ~80-90 |

| Caption: Representative data for the asymmetric alkylation of N-propionyl oxazolidinones. |

Asymmetric Aldol Reactions

Caption: General workflow for an asymmetric aldol reaction using an oxazolidinone auxiliary.

Cleavage of the Auxiliary

A critical aspect of chiral auxiliary-mediated synthesis is the efficient and non-destructive removal of the auxiliary from the desired product. For N-acyl oxazolidinones, several mild and effective cleavage methods have been developed.

Common Cleavage Methods:

| Reagent | Product |

| Lithium hydroxide (LiOH) / Hydrogen peroxide (H₂O₂) | Carboxylic acid |

| Lithium aluminum hydride (LiAlH₄) | Primary alcohol |

| Sodium borohydride (NaBH₄) | Primary alcohol |

| Lithium benzyloxyborohydride | Aldehyde |

| Weinreb amide formation | Weinreb amide |

Hydrolysis with lithium hydroperoxide (LiOOH) is a particularly mild and widely used method that selectively cleaves the exocyclic amide bond without causing epimerization of the newly formed stereocenter.[5][8]

Conclusion

The this compound chiral auxiliary and its derivatives have had a profound and lasting impact on the field of asymmetric synthesis. Their ease of preparation, high and predictable stereocontrol, and the versatility of their applications have established them as indispensable tools for the construction of enantiomerically pure compounds. This guide has provided a technical overview of their discovery, mechanism of action, and key applications, underscoring their continued relevance in modern organic chemistry and drug development.

References

- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

- Chiral auxiliary. Wikipedia.

- Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.

- Easy Access to Evans’ Oxazolidinones.

- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.

- Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. Wiley Online Library.

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH.

- A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). pubs.acs.org.

- Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.

- Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1.

- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

- Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.

- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Chemistry - Williams College. 5WFTbU8A=)

Sources

- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 8. connectsci.au [connectsci.au]

A Senior Application Scientist's Guide to the Synthesis of (S)-5-Phenyl-2-oxazolidinone from L-Phenylalanine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Phenyl-2-oxazolidinone, a derivative of the readily available and chiral amino acid L-phenylalanine, stands as a cornerstone chiral auxiliary in modern asymmetric synthesis. Its rigid structure and stereodirecting phenyl group provide a powerful platform for controlling the stereochemical outcome of reactions, particularly in the formation of new carbon-carbon bonds.[1] This guide provides an in-depth technical examination of a robust and scalable two-step synthesis of this invaluable compound. We will dissect the mechanistic underpinnings of each synthetic transformation, from the initial reduction of the amino acid to the critical cyclization step, offering a comparative analysis of key reagents and conditions. This document is structured not as a mere recitation of steps, but as a causal narrative, explaining the scientific rationale behind each experimental choice to empower researchers in their own laboratory applications and process development endeavors.

Introduction: The Strategic Value of 5-Phenyl-2-oxazolidinone

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a regulatory and therapeutic necessity. Most biological targets are chiral, and thus interact differently with the enantiomers of a drug molecule; one may be therapeutic while the other is inactive or even harmful.[2] Chiral auxiliaries are powerful tools that are temporarily incorporated into a molecule to direct a subsequent stereoselective reaction.[3] After fulfilling their role, they can be cleaved and often recovered for reuse, making them an efficient and cost-effective strategy in the early phases of drug discovery.[1][3]

Oxazolidinone auxiliaries, popularized by David A. Evans, are among the most reliable and versatile classes of chiral auxiliaries.[][5] The specific derivative, (S)-5-Phenyl-2-oxazolidinone, is synthesized from the inexpensive, naturally occurring amino acid L-phenylalanine, ensuring a direct transfer of chirality from the biological pool to the synthetic scaffold.[6] This guide details an efficient pathway to this key synthetic intermediate.

Overall Synthetic Strategy

The conversion of L-phenylalanine to (S)-5-Phenyl-2-oxazolidinone is fundamentally a two-stage process. The initial stage involves the chemoselective reduction of the carboxylic acid moiety to a primary alcohol, yielding the crucial intermediate L-phenylalaninol. The second, and most critical, stage is the intramolecular cyclization of this amino alcohol with a carbonyl source to form the five-membered oxazolidinone ring.

Caption: High-level overview of the two-step synthesis.

Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol

The transformation of L-phenylalanine into L-phenylalaninol requires the selective reduction of the carboxylic acid group to a primary alcohol while preserving the amine functionality and the stereocenter.[7]

Mechanistic Rationale and Reagent Selection

Direct reduction of an amino acid's carboxyl group with standard borohydride reagents is often sluggish. Therefore, an in-situ activation step is typically employed. A common and effective method involves the use of sodium borohydride (NaBH₄) in conjunction with an activating agent like iodine (I₂) or thionyl chloride (SOCl₂) in a suitable solvent such as tetrahydrofuran (THF).[8][9]

The rationale is that the activating agent first converts the carboxylic acid into a more reactive species (e.g., a borate-ester intermediate with iodine or an acid chloride with thionyl chloride). This activated intermediate is then readily reduced by sodium borohydride.[10] This approach is often preferred over more powerful hydrides like lithium aluminum hydride (LiAlH₄) due to its milder conditions, higher functional group tolerance, and improved safety profile, which are critical considerations for scaling up a synthesis.

Experimental Protocol: NaBH₄/I₂ Mediated Reduction

This protocol is adapted from established literature procedures.[8][9]

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon) is charged with L-phenylalanine (1.0 eq) and sodium borohydride (approx. 3.0 eq) in anhydrous THF.

-

Cooling: The slurry is cooled to 0 °C in an ice-water bath.

-

Iodine Addition: A solution of iodine (approx. 1.1 eq) in anhydrous THF is added dropwise via the dropping funnel over 1-2 hours. Causality: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction: After the addition is complete, the mixture is slowly warmed to room temperature and then heated to reflux (approx. 65 °C) for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully cooled to 0 °C and quenched by the slow, dropwise addition of methanol to destroy any excess sodium borohydride. This is followed by the addition of aqueous HCl (e.g., 1M) until the pH is acidic.

-

Work-up & Purification: The THF is removed under reduced pressure. The remaining aqueous layer is basified to a pH of ~10-11 with aqueous NaOH. The product, L-phenylalaninol, is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product, which can be purified by crystallization or column chromatography.

Data Summary: Reduction Methods

| Reagent System | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |

| NaBH₄ / I₂ | THF | 0 to Reflux | 85-95 | High yield, good safety profile | Long reaction time, requires anhydrous conditions |

| NaBH₄ / SOCl₂ | aq. Methanol | 0 to RT | ~90 | One-pot, uses aqueous solvent | In-situ generation of hazardous SO₂ |

| LiAlH₄ | THF / Dioxane | 0 to Reflux | >90 | Fast, powerful reducing agent | Highly reactive, pyrophoric, strict anhydrous required |

Step 2: Cyclization of L-Phenylalaninol

This is the key ring-forming step where the 1,2-amino alcohol is treated with a one-carbon electrophile (a carbonyl source) to form the carbamate linkage of the oxazolidinone ring. The choice of this reagent is the most critical decision in the entire synthesis, balancing reactivity, safety, and cost.

The Carbonyl Source: A Comparative Analysis

Several reagents can effect this transformation, each with distinct advantages and disadvantages.

| Carbonyl Source | Common Form | Byproducts | Safety Profile | Rationale & Causality |

| Phosgene Gas | COCl₂ | HCl | Extremely Toxic | Highly reactive electrophile. The traditional but now largely obsolete choice due to extreme hazard. |

| Triphosgene | Solid (BTC) | HCl, CO₂ | Toxic | A solid, safer-to-handle phosgene equivalent that generates phosgene in situ. Still requires significant handling precautions.[8] |

| Carbonyldiimidazole (CDI) | Solid | Imidazole, CO₂ | Good | A safe, effective acylating agent. The imidazole byproduct is water-soluble and easily removed during workup. This is often the method of choice for laboratory scale.[11][12][13] |

| Dialkyl Carbonates | Liquid (e.g., Diethyl Carbonate) | Alcohol, CO₂ | Excellent | An economical and "green" option. The reaction is driven by the removal of the alcohol byproduct, but typically requires a base catalyst (e.g., K₂CO₃) and high temperatures.[10] |

For its balance of high reactivity under mild conditions and a superior safety profile, Carbonyldiimidazole (CDI) is the focus of our detailed protocol. The reaction proceeds via sequential activation of the alcohol and amine, followed by an intramolecular nucleophilic attack to close the ring, releasing a stable imidazole molecule. This clean transformation makes the protocol highly reliable and self-validating.

Caption: Mechanism of CDI-mediated cyclization of L-phenylalaninol.

Experimental Protocol: CDI-Mediated Cyclization

This protocol is based on established methods for oxazolidinone formation from amino alcohols.[11][13]

-

Setup: A dry round-bottom flask is charged with L-phenylalaninol (1.0 eq) and dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

CDI Addition: Carbonyldiimidazole (approx. 1.1-1.2 eq) is added portion-wise to the stirred solution at room temperature. Causality: Adding CDI in portions helps to control any mild exotherm.

-

Reaction: The reaction mixture is stirred at room temperature for 2-20 hours.[11] Progress can be monitored by TLC, watching for the disappearance of the amino alcohol spot and the appearance of the less polar oxazolidinone product.

-

Work-up: The reaction mixture is transferred to a separatory funnel and washed sequentially with water, dilute acid (e.g., 1M HCl) to remove the imidazole byproduct, and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid, (S)-5-Phenyl-2-oxazolidinone, is typically of high purity and can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes.

Application in Asymmetric Synthesis

The synthesized (S)-5-Phenyl-2-oxazolidinone serves as a powerful chiral director. The typical workflow involves N-acylation, followed by deprotonation to form a chiral enolate, diastereoselective reaction with an electrophile, and finally, cleavage of the auxiliary to reveal the chiral product.

Caption: General workflow for using the chiral auxiliary.

The bulky phenyl group at the C5 position effectively shields one face of the enolate, forcing the incoming electrophile (E⁺) to approach from the opposite, less sterically hindered face. This geometric constraint is the origin of the high diastereoselectivity observed in these reactions.[1]

Conclusion

The synthesis of (S)-5-Phenyl-2-oxazolidinone from L-phenylalanine is a robust, reliable, and well-understood process that provides access to a critical tool for asymmetric synthesis. The two-step sequence, involving a controlled reduction followed by a carefully chosen cyclization, is amenable to both laboratory and larger-scale production. By understanding the causal factors behind each step—from the in-situ activation required for reduction to the safety and reactivity profile of different carbonylating agents—researchers can confidently and efficiently produce this high-value chiral auxiliary. The use of safer reagents like carbonyldiimidazole represents a significant process improvement over traditional phosgene-based methods, aligning with modern principles of green and sustainable chemistry.

References

-

Chiral auxiliary - Wikipedia. Wikipedia.

-

phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem. National Institutes of Health.

-

A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research.

-

What Are Chiral Auxiliaries? - Chemistry For Everyone. YouTube.

-

Strategies for oxazolidinone formation. CDI is carbonyl diimidazole. ResearchGate.

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry.

-

Advanced Chiral Auxiliary Synthesis. BOC Sciences.

-

Chiral Auxiliaries. Merck Millipore.

-

The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters. CHIMIA.

-

Carbonyldiimidazole - Wikipedia. Wikipedia.

-

A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Der Pharma Chemica.

-

Substrate scope of 2-oxazolidinone. CDI, carbonyldiimidazole; DCC,... ResearchGate.

-

Phosgene and Substitutes. Merck Millipore.

-

What are some alternative chemicals that can be used instead of phosgene in manufacturing processes? Quora.

-

Alternatives to Phosgene and Carbon Monoxide. Wiley Online Library.

-

Phosgene and Substitutes. Sigma-Aldrich.

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health.

-

Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE. ACS Publications.

-

Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central.

-

An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4Benzyl2-oxazolidinone) from Amino Acid. ResearchGate.

-

Phenylalanine reduction to phenylalaninol. Dropwise addition of I2 (in THF) via cannula. Adding to a solution of NaBH4 and the amino acid. Reddit.

-

Applications and synthesis of chiral 2-oxazolidinones. ResearchGate.

-

Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. ResearchGate.

-

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. ChemicalBook.

-

Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone. Google Patents.

-

Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.

-

Phenylalanine - Wikipedia. Wikipedia.

-

Asymmetric Synthesis of Isoxazol-5-ones and Isoxazolidin-5-ones. ResearchGate.

-

Synthetic route of oxazolidinones from amino acids via amino-alcohols. ResearchGate.

Sources

- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Phenylalanine - Wikipedia [en.wikipedia.org]

- 7. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 12. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 13. derpharmachemica.com [derpharmachemica.com]

The Cornerstone of Acyclic Stereocontrol: A Technical Guide to the 5-Phenyl-2-Oxazolidinone Chiral Auxiliary

Abstract

In the landscape of modern asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms in acyclic systems remains a paramount challenge. Among the most robust and predictable strategies developed to meet this challenge are those employing chiral auxiliaries. Pioneered by David A. Evans, oxazolidinone-based auxiliaries have become a gold standard for the stereoselective functionalization of carbonyl compounds. This in-depth guide focuses on the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and its enantiomer, dissecting the fundamental mechanisms that govern its remarkable stereodirecting power. We will explore the intricate interplay of steric and electronic factors, the critical role of Lewis acids in orchestrating the transition state assembly, and provide field-proven protocols for its application in key carbon-carbon bond-forming reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical command of this powerful synthetic tool.

Introduction: The Logic of Chiral Auxiliaries

The synthesis of enantiomerically pure molecules, particularly in the pharmaceutical industry, is not merely an academic exercise but a critical necessity.[1][2] Chiral auxiliaries are stereogenic molecules temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] This strategy offers several practical advantages: the diastereomeric products are readily separable by standard techniques like chromatography, and the auxiliary can often be recovered and recycled, enhancing atom economy.[1][2]

The Evans oxazolidinones, first introduced in the early 1980s, represent a pinnacle of this approach, offering exceptional levels of stereocontrol in a wide array of reactions, including alkylations, aldol additions, and conjugate additions.[1][3][4][5] The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, derived from the readily available amino acid (1S,2R)-(+)-norephedrine, provides a powerful platform for achieving predictable and high levels of asymmetric induction.

The Mechanism of Stereocontrol: A Tale of Steric Hindrance and Conformational Rigidity

The efficacy of the 5-phenyl-2-oxazolidinone auxiliary hinges on its ability to enforce a rigid and predictable conformation upon the attached N-acyl chain, thereby exposing one face of the corresponding enolate to electrophilic attack while effectively shielding the other.

Formation of the Z-Enolate: The Crucial First Step

The journey towards stereocontrol begins with the selective formation of the (Z)-enolate. This is typically achieved through a process known as "soft enolization," employing a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base, like diisopropylethylamine (DIPEA).[1][6] The Lewis acid coordinates to both the exocyclic and endocyclic carbonyl oxygens of the N-acyl oxazolidinone. This bidentate chelation locks the molecule into a rigid conformation where the two carbonyl dipoles are oriented in an anti-parallel fashion to minimize electrostatic repulsion.[1][7]

Deprotonation at the α-carbon by the hindered base then proceeds to selectively generate the (Z)-enolate. The conformation of this chelated intermediate is key: the substituent at the 5-position (the phenyl group) dictates the facial bias for the subsequent reaction.

The Transition State Model: Orchestrating Asymmetric Induction

The high diastereoselectivity observed in reactions utilizing Evans auxiliaries, particularly in aldol additions, is rationalized by the Zimmerman-Traxler transition state model.[1][6][8] This model posits a six-membered, chair-like transition state where both the enolate oxygen and the aldehyde oxygen are coordinated to the boron atom.[1][7]

The key to stereocontrol lies in the steric influence of the 5-phenyl group on the oxazolidinone ring. This bulky substituent effectively blocks one face of the boron enolate, forcing the incoming electrophile (e.g., an aldehyde) to approach from the less hindered face.[1][2] In this preferred transition state, the substituent on the aldehyde (R') occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, leading to the formation of the syn-aldol adduct.[1] The absolute stereochemistry of the two newly formed stereocenters is thus directly controlled by the chirality of the auxiliary.[1]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

The Cornerstone of Asymmetric Control: A Technical Guide to Evans' Chiral Auxiliaries in Synthesis

In the landscape of modern organic synthesis, the quest for stereochemical control is paramount. The biological activity of pharmaceuticals and other complex molecules is intrinsically tied to their three-dimensional architecture. Among the most robust and reliable strategies for achieving high levels of stereoselectivity is the use of chiral auxiliaries. These molecular scaffolds temporarily attach to a substrate, guide a stereoselective transformation, and are subsequently cleaved, leaving behind an enantioenriched product.

Pioneered by David A. Evans and his research group, oxazolidinone-based chiral auxiliaries have emerged as a cornerstone of asymmetric synthesis, celebrated for their high diastereoselectivity, predictable outcomes, and broad applicability.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental principles governing Evans' chiral auxiliaries, from their underlying mechanistic rationale to their practical application in the laboratory.

The Foundation: Structure and Stereochemical Rationale

Evans' chiral auxiliaries are typically derived from readily available α-amino acids, such as L-phenylalanine and L-valine.[3] The core of their effectiveness lies in the rigid oxazolidinone ring system, which features a stereodirecting substituent at the C4 position. This substituent, by virtue of its steric bulk, effectively shields one face of the enolate derived from an N-acyl derivative, thereby directing incoming electrophiles to the opposite, less hindered face.[1]

The general workflow for employing an Evans chiral auxiliary involves three key stages: acylation of the auxiliary, a diastereoselective enolate reaction, and finally, cleavage of the auxiliary to yield the desired chiral product and recover the auxiliary for potential reuse.[1]

Caption: A generalized workflow for the application of Evans' chiral auxiliaries.

The Heart of the Matter: The Zimmerman-Traxler Model in Evans' Aldol Reactions

The remarkable stereoselectivity of Evans' auxiliaries in aldol reactions is elegantly explained by the Zimmerman-Traxler transition state model.[4] This model posits a highly organized, chair-like, six-membered transition state involving the enolate, the aldehyde, and a chelating metal ion, typically boron or titanium.[1][5]

Several factors contribute to the high fidelity of this stereochemical control:

-

Formation of a (Z)-Enolate: The use of Lewis acids like dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine selectively generates the (Z)-enolate. This geometric isomer is crucial for achieving high syn-diastereoselectivity.[3][4]

-

Chelation and Steric Direction: The metal center chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid cyclic structure. The steric bulk of the C4 substituent on the auxiliary forces the R group of the aldehyde into an equatorial position in the chair-like transition state to minimize 1,3-diaxial interactions. This orientation, coupled with the attack from the unshielded face of the enolate, dictates the absolute stereochemistry of the newly formed stereocenters.[1][5]

Caption: Simplified Zimmerman-Traxler model for Evans' syn-aldol reactions.

Key Applications and Methodologies

Evans' chiral auxiliaries have found widespread use in the synthesis of complex natural products and pharmaceuticals.[1][2] Their reliability makes them a preferred choice in the early stages of drug development.[1] The most common applications include asymmetric alkylations and aldol reactions.[2]

Asymmetric Alkylation

The enantioselective alkylation of enolates derived from N-acyl oxazolidinones is a powerful tool for constructing α-chiral carbonyl compounds.[6] The reaction proceeds with high diastereoselectivity, governed by the steric shielding of the auxiliary's substituent.

Experimental Protocol: Asymmetric Allylation of an N-Propionyl Oxazolidinone [7]

-

Acylation: The chiral auxiliary, 4-benzyl-2-oxazolidinone, is acylated with propionic anhydride using 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Enolate Formation: The resulting N-propionyl oxazolidinone is deprotonated at -78 °C with a strong base, such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂), to form the rigid (Z)-enolate.[7]

-

Alkylation: Allyl iodide is added to the enolate solution, leading to alkylation from the less hindered face.

-

Work-up and Purification: The reaction is quenched and the product is purified by chromatography to separate the diastereomers.

| Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| Allyl Iodide | NaN(TMS)₂ | 98:2 | 61-77 |

| Benzyl Bromide | NaHMDS | >99:1 | 90-95 |

| Methyl Iodide | KHMDS | 95:5 | 85-90 |

Data compiled from various sources for illustrative purposes.

Asymmetric Aldol Reactions

Experimental Protocol: Evans' Syn-Aldol Reaction [3][4]

-

Enolate Formation: The N-acyl oxazolidinone is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled to -78 °C. Dibutylboron triflate (Bu₂BOTf) is added, followed by a tertiary amine (e.g., triethylamine or diisopropylethylamine) to generate the (Z)-boron enolate.

-

Aldehyde Addition: The desired aldehyde is added to the enolate solution, and the reaction is stirred at low temperature until completion.

-

Work-up: The reaction is quenched, typically with an aqueous buffer, and the product is extracted and purified.

The stereochemical outcome of the Evans aldol reaction is highly predictable, with the "Evans syn" product being the major isomer formed under standard conditions.[3]

The Final Step: Auxiliary Cleavage

A critical aspect of using a chiral auxiliary is its efficient removal without compromising the stereochemical integrity of the newly formed chiral center.[10] A variety of methods have been developed for the cleavage of Evans' auxiliaries, providing access to a range of functional groups.

| Reagent | Product Functional Group |

| LiOH / H₂O₂ | Carboxylic Acid |

| LiBH₄ or LiAlH₄ | Primary Alcohol |

| Me₂AlN(OMe)Me | Weinreb Amide |

| LiOBn | Benzyl Ester |

Mechanism of Hydrolytic Cleavage with LiOH/H₂O₂

The cleavage with lithium hydroperoxide (LiOOH) is a widely used and mild method to obtain the corresponding carboxylic acid.[11] Interestingly, the hydroperoxide anion preferentially attacks the exocyclic carbonyl group, which is more sterically hindered.[11] DFT computations suggest that while attack at the endocyclic carbonyl is kinetically favored for both LiOH and LiOOH, the subsequent decomposition of the tetrahedral intermediate determines the regioselectivity.[11][12] For LiOOH, the barrier for decomposition of the endocyclic intermediate is very high, leading to the preferential exocyclic cleavage pathway.[11] It is important to note that this reaction can evolve oxygen, which presents a potential safety risk, especially at scale.[10][13]

Caption: Common methods for the cleavage of Evans' chiral auxiliaries.

Conclusion

Evans' chiral auxiliaries represent a powerful and enduring tool in the arsenal of the synthetic chemist. Their high degree of stereocontrol, predictable outcomes, and versatility have solidified their place in both academic research and industrial drug development. A thorough understanding of the underlying principles, from the steric and electronic factors governing their diastereoselectivity to the mechanistic nuances of their application and removal, is essential for their successful implementation. As the demand for enantiomerically pure compounds continues to grow, the foundational principles established by Evans and his coworkers will undoubtedly continue to guide the synthesis of complex molecules for years to come.

References

-

L. F. de Oliveira, C. M. R. de Oliveira, C. R. D. Correia, Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative, Molecules, 2016 , 21(9), 1166. [Link]

-

A. Karton, The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn, Australian Journal of Chemistry, 2023 , 76(12), 847-853. [Link]

-

Wikipedia contributors, Chiral auxiliary, Wikipedia, The Free Encyclopedia. [Link]

-

D. J. Ager, D. E. Froen, D. R. Marshall, Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary, Journal of Chemical Education, 2008 , 85(5), 695. [Link]

-

J. T. Reeves, et al., Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2, Organic Process Research & Development, 2019 , 23(7), 1364-1371. [Link]

-

J. T. Reeves, et al., Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2, ACS Figshare. [Link]

-

M. M. Heravi, V. Zadsirjan, Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis, RSC Advances, 2016 , 6, 88486-88517. [Link]

-

A. Karton, The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn, ConnectSci. [Link]

-

M. M. Heravi, V. Zadsirjan, Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis, RSC Publishing. [Link]

-

The Organic Chemist, Evans Auxiliaries and a Friend for Aldol Reactions, YouTube. [Link]

-

D. A. Evans, Recent advances in asymmetric synthesis with chiral imide auxiliaries, Pure and Applied Chemistry, 2003 , 75(1), 37-47. [Link]

-

D. J. Ager, D. E. Froen, D. R. Marshall, Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Laboratory, Williams College. [Link]

-

Chem-Station, Evans Aldol Reaction. [Link]

-

A. S. Kumar, Evans aldol ppt, Slideshare. [Link]

-

Reich, H. J., Carbonyl Chemistry: Chiral Enolates, University of Wisconsin-Madison. [Link]

-

M. M. Heravi, V. Zadsirjan, Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis, ResearchGate. [Link]

-

E. V. G. Sunilkumar, S. Jose, E. Suresh, Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions, Figshare. [Link]

-

E. V. G. Sunilkumar, S. Jose, E. Suresh, Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions, Journal of the American Chemical Society, 2010 , 132(34), 11985–11995. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. connectsci.au [connectsci.au]

- 12. UQ eSpace [espace.library.uq.edu.au]

- 13. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]

Spectroscopic Characterization of 5-Phenyl-2-oxazolidinone: A Technical Guide

Introduction

5-Phenyl-2-oxazolidinone is a heterocyclic organic compound with a core structure that is a recurring motif in a variety of pharmacologically active molecules. Its derivatives are known to exhibit a range of biological activities, making the precise and unambiguous characterization of this foundational scaffold a critical step in drug discovery and development. This technical guide provides an in-depth exploration of the spectroscopic techniques employed to elucidate and confirm the structure of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As researchers and scientists in the field, a comprehensive understanding of these techniques and the interpretation of the data they generate is paramount for ensuring the integrity of synthetic pathways and the quality of medicinal chemistry endeavors.

This guide is structured to provide not just the spectral data but also the underlying scientific rationale for the observed spectroscopic signatures. We will delve into the nuances of each technique, offering insights into experimental design and data interpretation, thereby providing a robust framework for the spectroscopic analysis of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its molecular structure.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-resolution NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (to ensure full relaxation of protons), and spectral width.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the oxazolidinone ring. The integration of these signals should correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.5 | Triplet | 1H | Methine proton (C5-H) |

| ~ 3.9 | Triplet | 2H | Methylene protons (C4-H₂) |

| ~ 8.0 | Broad Singlet | 1H | Amide proton (N-H) |

-

Aromatic Protons (δ ~7.2-7.4 ppm): The five protons of the phenyl group will appear as a complex multiplet in the aromatic region of the spectrum. The exact chemical shifts and coupling patterns can be influenced by the solvent.

-

Methine Proton (C5-H, δ ~5.5 ppm): This proton is deshielded due to its proximity to the oxygen atom and the phenyl group, thus appearing at a lower field. It is expected to be a triplet due to coupling with the two adjacent methylene protons at C4.

-

Methylene Protons (C4-H₂, δ ~3.9 ppm): These two protons are diastereotopic and are coupled to the methine proton at C5, resulting in a triplet.

-

Amide Proton (N-H, δ ~8.0 ppm): The amide proton signal is often broad and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In some cases, it may be a broad singlet.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 159 | Carbonyl carbon (C=O) |

| ~ 140 | Quaternary aromatic carbon (C-ipso) |

| ~ 129 | Aromatic carbons (C-ortho, C-meta) |

| ~ 126 | Aromatic carbon (C-para) |

| ~ 75 | Methine carbon (C5) |

| ~ 48 | Methylene carbon (C4) |

-

Carbonyl Carbon (C=O, δ ~159 ppm): The carbonyl carbon of the cyclic carbamate is significantly deshielded and appears at a very low field.

-

Aromatic Carbons (δ ~126-140 ppm): The six carbons of the phenyl ring will give rise to four distinct signals due to symmetry. The ipso-carbon (attached to the oxazolidinone ring) will be the most downfield of the aromatic signals.

-

Methine Carbon (C5, δ ~75 ppm): This carbon is attached to an oxygen atom and the phenyl group, leading to a downfield shift.

-

Methylene Carbon (C4, δ ~48 ppm): This carbon is adjacent to the nitrogen atom and is found in the typical aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for FTIR Analysis

For a solid sample like this compound, the following Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used:

-

ATR-FTIR: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal.

-

KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. The instrument records the transmittance or absorbance of IR radiation as a function of wavenumber (cm⁻¹).

IR Spectral Analysis

The IR spectrum of this compound will be dominated by characteristic absorption bands corresponding to its key functional groups.

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 3300 | Medium, Broad | N-H Stretch | Amide |

| ~ 3050 | Medium | C-H Stretch | Aromatic |

| ~ 2900 | Medium | C-H Stretch | Aliphatic |

| ~ 1750 | Strong, Sharp | C=O Stretch | Cyclic Carbamate (Oxazolidinone) |

| ~ 1600, 1490 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1250 | Strong | C-O Stretch | Ether-like |

| ~ 750, 700 | Strong | C-H Bending | Monosubstituted Benzene |

-

N-H Stretch (~3300 cm⁻¹): A medium to broad absorption band in this region is indicative of the N-H stretching vibration of the secondary amide within the oxazolidinone ring.

-

Aromatic C-H Stretch (~3050 cm⁻¹): Peaks just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl group.

-

Aliphatic C-H Stretch (~2900 cm⁻¹): Absorptions just below 3000 cm⁻¹ arise from the C-H stretching of the methylene and methine groups in the oxazolidinone ring.

-

C=O Stretch (~1750 cm⁻¹): A very strong and sharp absorption band in this region is the most characteristic feature of the spectrum, corresponding to the carbonyl stretching vibration of the cyclic carbamate. The exact position can be influenced by ring strain.

-

Aromatic C=C Stretches (~1600, 1490 cm⁻¹): These medium intensity bands are due to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretch (~1250 cm⁻¹): A strong band in this region is attributed to the C-O stretching vibration of the ether-like linkage within the oxazolidinone ring.

-

Aromatic C-H Bending (~750, 700 cm⁻¹): Strong bands in this region are characteristic of the out-of-plane C-H bending vibrations for a monosubstituted benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of small, relatively volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Mass Spectral Analysis

The mass spectrum of this compound (Molecular Formula: C₉H₉NO₂, Molecular Weight: 163.17 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.[1]

Table 4: Predicted Mass Spectrum Data for this compound

| m/z | Proposed Fragment |

| 163 | [M]⁺• (Molecular Ion) |

| 104 | [C₆H₅CHO]⁺• |

| 77 | [C₆H₅]⁺ |

| 51 | [C₄H₃]⁺ |

-

Molecular Ion Peak (m/z 163): The peak at m/z 163 corresponds to the intact molecule that has lost one electron. The presence of this peak confirms the molecular weight of the compound.

-

Fragmentation Pattern: The molecular ion is a radical cation and can undergo fragmentation to form more stable ions. A plausible fragmentation pathway is initiated by the cleavage of the bonds within the oxazolidinone ring.

-

Loss of HNCO: A common fragmentation pathway for oxazolidinones is the retro-Diels-Alder-type cleavage leading to the loss of isocyanic acid (HNCO, 43 Da), which would result in a fragment at m/z 120, corresponding to styrene oxide.

-

Formation of the Phenyl Cation (m/z 77): Loss of the entire oxazolidinone side chain can lead to the formation of the stable phenyl cation.

-

Formation of Benzaldehyde Radical Cation (m/z 104): Cleavage and rearrangement can lead to the formation of a fragment corresponding to the benzaldehyde radical cation.

-

Integrated Spectroscopic Analysis Workflow

The definitive characterization of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires the application of complementary analytical techniques. NMR spectroscopy provides an intricate map of the carbon-hydrogen framework, IR spectroscopy offers a rapid and definitive confirmation of the key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation pathways. By integrating the data from these three powerful techniques, researchers can confidently verify the identity and purity of this compound, a critical step for its use in further chemical synthesis and drug development programs. This guide serves as a comprehensive resource for scientists, providing both the expected spectral data and the scientific principles behind their interpretation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 202193, 5-Phenyl-1,3-oxazolidin-2-one. [Link]. Accessed December 22, 2023.[1]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Phenyl-2-oxazolidinone for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Phenyl-2-oxazolidinone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the paramount importance of solubility and stability in the journey from discovery to formulation, this document furnishes both the theoretical underpinnings and detailed experimental frameworks necessary for a thorough characterization of this molecule. While publicly available quantitative data is limited, this guide empowers researchers to generate robust and reliable data through validated methodologies.

Introduction to this compound

This compound is a derivative of the oxazolidinone class of compounds, which are recognized for their diverse biological activities. The oxazolidinone ring system is a key pharmacophore in several approved antibacterial agents.[1] The phenyl substituent at the 5-position imparts specific stereochemical and electronic properties that influence its interactions with biological targets and its physicochemical behavior. A precise understanding of its solubility in various organic solvents and its stability under different stress conditions is fundamental to its successful application in research and development.

Chemical Structure:

-

IUPAC Name: 5-phenyl-1,3-oxazolidin-2-one[1]

-

Molecular Formula: C₉H₉NO₂[1]

-

Molecular Weight: 163.17 g/mol [1]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. It is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The polarity, hydrogen bonding capacity, and steric factors of both the solute and the solvent are key determinants of solubility.

Theoretical Considerations

The principle of "like dissolves like" provides a foundational understanding of solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound possesses both polar (the oxazolidinone ring with its amide and ether functionalities) and nonpolar (the phenyl group) characteristics, suggesting a nuanced solubility profile across a range of solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable lack of publicly available quantitative solubility data for this compound in common organic solvents. This underscores the critical need for experimental determination. The table below is provided as a template for researchers to populate with their own experimentally determined values.

| Solvent | Chemical Class | Polarity Index | Solubility (mg/mL at 25°C) | Observations |

| Methanol | Protic | 5.1 | Data not available | Expected to be soluble |

| Ethanol | Protic | 4.3 | Data not available | Expected to be soluble |

| Isopropanol | Protic | 3.9 | Data not available | |

| Acetone | Aprotic | 5.1 | Data not available | |

| Ethyl Acetate | Aprotic | 4.4 | Data not available | |

| Dichloromethane | Aprotic | 3.1 | Data not available | |

| Chloroform | Aprotic | 4.1 | Data not available | A related compound, (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, has documented solubility for specific rotation measurements.[2] |

| Toluene | Aromatic | 2.4 | Data not available | |

| Hexane | Aliphatic | 0.1 | Data not available | Expected to have low solubility |

| Water | Protic | 10.2 | Insoluble[3] |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound. This protocol is designed to be a self-validating system.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to sediment.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Determine the concentration of this compound in the diluted samples by comparing the peak area to a calibration curve prepared from standards of known concentration.

-

Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL) x Dilution Factor)

-

Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility determination method.

Stability Profile of this compound

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are employed to accelerate the degradation process and provide insights into the intrinsic stability of the molecule.

Potential Degradation Pathways

The oxazolidinone ring, while generally more stable than a non-cyclic carbamate, can be susceptible to degradation under certain conditions. Potential degradation pathways for this compound include:

-

Hydrolysis: The amide bond within the oxazolidinone ring can undergo hydrolysis under acidic or basic conditions, leading to ring-opening. Studies on other oxazolidine-based compounds have shown that substituents on the ring can influence the rate of hydrolysis.[4][5]

-

Oxidation: The molecule may be susceptible to oxidative degradation, particularly if there are sites prone to oxidation. Studies on other oxazolidinone derivatives have identified oxidative degradation products.[6]

-

Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., methanol, acetonitrile, water)

-

pH meter

-

Temperature-controlled chambers/water baths

-

Photostability chamber

-

Validated stability-indicating HPLC method

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for HPLC analysis.

-

-

Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Incubate at room temperature or a slightly elevated temperature for a defined period.

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a defined period.

-

At various time points, withdraw samples and dilute for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Simultaneously, keep a control sample in the dark.

-

At the end of the exposure period, analyze both the exposed and control samples by HPLC.

-

-

-

Analysis:

-

Analyze all stressed samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

-

If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS and NMR is recommended.

-

Forced Degradation Workflow

Caption: Workflow for forced degradation studies of this compound.

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.

Objective: To develop and validate an HPLC method that can separate this compound from its potential degradation products and impurities.

General Chromatographic Conditions (to be optimized):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or a buffer)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectral analysis of this compound

-

Column Temperature: Ambient or controlled (e.g., 30°C)

-

Injection Volume: 10-20 µL

Method Development and Validation Workflow

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of this compound. While a significant gap exists in the public domain regarding quantitative data for this compound, the detailed, self-validating protocols presented herein equip researchers with the necessary tools to generate this critical information. A thorough understanding of these physicochemical properties is indispensable for the rational design of experiments, the development of robust formulations, and the successful progression of this compound as a valuable scaffold in drug discovery and development.

References

-

Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug development and industrial pharmacy, 38(11), 1289–1297. [Link]

-

NIST. (n.d.). 5-Phenoxymethyl-3-phenyl-2-oxazolidone. NIST Chemistry WebBook. Retrieved from [Link]

-

D'hooghe, M., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3447-3456. [Link]

-

PubChem. (n.d.). 5-Phenyl-1,3-oxazolidin-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved from [Link]

-

Al-Obaidi, H., & Buckton, G. (2012). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 4(4), 584-597. [Link]

-

PubChem. (n.d.). 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. Retrieved from [Link]

-

Wylezek, T., et al. (2024). Vinyl methyl oxazolidinone as reactive diluent to overcome the solubility limitations of highly polar unsaturated polyesters. Journal of Applied Polymer Science, e55461. [Link]

-

Jouyban, A., et al. (2012). Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K. DARU Journal of Pharmaceutical Sciences, 20(1), 67. [Link]

-

Al-Masoudi, W. A., & Al-Amery, K. A. (2022). Preparation and characterization of some oxazolidine-5-one derivatives and evaluation of their biological activity. Journal of Physics: Conference Series, 2322(1), 012055. [Link]

-

Florence, A. T., & Attwood, D. (2016). The solubility of drugs. In Physicochemical Principles of Pharmacy (pp. 67-104). Pharmaceutical Press. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]

Sources

- 1. 5-Phenyl-1,3-oxazolidin-2-one | C9H9NO2 | CID 202193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone 99 16251-45-9 [sigmaaldrich.com]

- 3. (S)-(+)-4-Phenyl-2-oxazolidinone | 99395-88-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 16251-45-9: (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDIN… [cymitquimica.com]

- 6. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Use of Oxazolidinones in Organic Chemistry: An In-depth Technical Guide

Abstract

The quest for enantiomerically pure compounds has been a central theme in modern organic chemistry, driven by the profound differences in biological activity often exhibited by stereoisomers. Among the myriad of strategies developed for asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone, offering reliability and predictability in achieving high levels of stereocontrol.[1][2] Within this class of molecules, oxazolidinones, particularly those developed and popularized by David A. Evans, have emerged as exceptionally powerful and versatile tools.[3][4] This in-depth technical guide provides a historical perspective on the development and application of oxazolidinones in organic chemistry, with a focus on their role as chiral auxiliaries in asymmetric synthesis. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles, mechanisms, and practical applications of this remarkable class of compounds.

Introduction: The Challenge of Asymmetric Synthesis and the Rise of Chiral Auxiliaries

The synthesis of a chiral molecule in an enantiomerically pure form is a formidable challenge. Traditional organic reactions performed on achiral substrates in an achiral environment invariably produce a racemic mixture of enantiomers. The separation of these enantiomers can be a difficult and inefficient process. Asymmetric synthesis, therefore, seeks to control the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other.[5]

One of the earliest and most successful strategies to achieve this control was the use of a chiral auxiliary.[3] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[6] After the desired chiral center is created, the auxiliary is removed, ideally to be recovered and reused. This approach, pioneered by chemists like E.J. Corey and Barry Trost, laid the groundwork for many of the stereoselective methods used today.[3]

The effectiveness of a chiral auxiliary is judged by several key criteria:

-

High Stereoselectivity: It must induce a high degree of diastereoselectivity in the key bond-forming reaction.

-

Ease of Attachment and Removal: The auxiliary should be easily attached to the substrate and subsequently cleaved under mild conditions that do not compromise the newly formed stereocenter.

-

Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield.

-

Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable and reliable.

The Emergence of Oxazolidinones: A Historical Overview

While the 2-oxazolidinone heterocyclic core was first reported in the late 19th century, its potential as a powerful tool in asymmetric synthesis was not realized until much later.[7] The breakthrough came in the early 1980s with the seminal work of David A. Evans and his research group.[5][8] They introduced a new class of chiral auxiliaries based on the oxazolidinone scaffold, derived from readily available amino acids like L-valine and L-phenylalanine.[9] These auxiliaries, now widely known as Evans' auxiliaries , revolutionized the field of asymmetric synthesis.[3]